molecular formula C12H13BrN2OS B14780100 5-(3-Bromo-4-isopropoxyphenyl)thiazol-2-amine

5-(3-Bromo-4-isopropoxyphenyl)thiazol-2-amine

Cat. No.: B14780100
M. Wt: 313.22 g/mol
InChI Key: WKEDXXHYHDLGGE-UHFFFAOYSA-N
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Description

5-(3-Bromo-4-isopropoxyphenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom and an isopropoxy group attached to a phenyl ring, which is further connected to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-4-isopropoxyphenyl)thiazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-isopropoxybenzaldehyde and thioamide.

    Formation of Thiazole Ring: The aldehyde group of 3-bromo-4-isopropoxybenzaldehyde reacts with thioamide under acidic conditions to form the thiazole ring.

    Amination: The resulting thiazole intermediate undergoes amination to introduce the amine group at the 2-position of the thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-4-isopropoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-isopropoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-isopropyl-1,3-thiazol-2-amine: Similar in structure but lacks the isopropoxy group.

    5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine: Contains a cyclopropyl group instead of an isopropoxy group.

    5-Bromo-4-tert-butyl-1,3-thiazol-2-amine: Features a tert-butyl group in place of the isopropoxy group.

Uniqueness

5-(3-Bromo-4-isopropoxyphenyl)thiazol-2-amine is unique due to the presence of both the bromine atom and the isopropoxy group on the phenyl ring. This combination of functional groups can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its antimicrobial and anticancer properties compared to similar compounds .

Properties

Molecular Formula

C12H13BrN2OS

Molecular Weight

313.22 g/mol

IUPAC Name

5-(3-bromo-4-propan-2-yloxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H13BrN2OS/c1-7(2)16-10-4-3-8(5-9(10)13)11-6-15-12(14)17-11/h3-7H,1-2H3,(H2,14,15)

InChI Key

WKEDXXHYHDLGGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=CN=C(S2)N)Br

Origin of Product

United States

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